Product packaging for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1511867-22-3)

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1407317
CAS No.: 1511867-22-3
M. Wt: 177.16 g/mol
InChI Key: DKIWXSVJMQWOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Systematic Identification

This compound possesses a well-defined systematic nomenclature that reflects its complex heterocyclic structure. The compound is registered under the Chemical Abstracts Service number 1511867-22-3, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry name follows the standard nomenclature conventions for fused ring systems, where the pyrrolo[2,3-b]pyridine core indicates the fusion pattern between the pyrrole and pyridine rings.

The molecular formula C8H7N3O2 encompasses a molecular weight of 177.16 grams per mole, reflecting the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the structure. The systematic identification relies on several key structural descriptors that facilitate accurate chemical communication and database searches.

Table 1. Systematic Identification Parameters

Parameter Value
Chemical Abstracts Service Number 1511867-22-3
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
International Union of Pure and Applied Chemistry Name This compound
European Community Number 899-960-9
Simplified Molecular Input Line Entry System O=N+[O-]

The structural elucidation of this compound reveals the characteristic fusion of a five-membered pyrrole ring with a six-membered pyridine ring, creating the pyrrolo[2,3-b]pyridine backbone. The substitution pattern places a methyl group at position 4 and a nitro group at position 5, creating a unique electronic environment that influences the compound's reactivity and biological activity. The numbering system follows established conventions for pyrrolopyridine systems, where the nitrogen atoms in both rings serve as reference points for positional assignments.

Advanced spectroscopic techniques have been employed to confirm the structural identity of this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These analytical methods provide detailed insights into the molecular architecture and confirm the presence of characteristic functional groups. The nitro group typically exhibits distinctive spectroscopic signatures, including strong infrared absorption bands around 1550-1350 cm⁻¹ corresponding to nitro stretching vibrations.

Historical Context in Heterocyclic Chemistry Research

The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to early investigations of nitrogen-containing heterocycles in the mid-20th century. Initial synthetic approaches to these compounds emerged from modifications of classical indole synthesis methodologies, particularly adaptations of the Fischer indole synthesis and Madelung cyclization reactions. These pioneering efforts established fundamental synthetic protocols that continue to influence contemporary research in pyrrolopyridine chemistry.

Historical investigations into pyrrolo[2,3-b]pyridine reactivity patterns revealed the preferential electrophilic substitution at the 3-position of the heterocyclic system. Early researchers demonstrated that these compounds undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at this position, although specific examples of nitration at the 2-position were also documented. These foundational studies established crucial structure-reactivity relationships that guide modern synthetic strategies.

Table 2. Historical Milestone Research in Pyrrolo[2,3-b]pyridine Chemistry

Research Area Key Findings Historical Significance
Electrophilic Substitution Preferential reaction at 3-position Established fundamental reactivity patterns
Synthetic Methodologies Modified Fischer and Madelung syntheses Provided accessible synthetic routes
Structural Characterization Nuclear magnetic resonance and mass spectral analysis Enabled accurate structural assignments
Ring Expansion Reactions Formation of 1,8-naphthyridines under specific conditions Demonstrated structural rearrangement pathways

The evolution of synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives has been marked by continuous refinement and innovation. Contemporary research has focused on developing efficient cyclocondensation reactions involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds under acidic conditions. These modern approaches provide access to novel substituted pyrrolopyridine frameworks with diverse substitution patterns.

Synthetic advances have particularly emphasized the utility of active methylene compounds containing electron-donating and electron-withdrawing substituents in cyclocondensation reactions. The successful implementation of acetylacetone, ethyl cyanoacetate, and malononitrile as coupling partners has expanded the accessible chemical space for pyrrolopyridine derivatives. These reactions typically require acetic acid as solvent with catalytic amounts of hydrochloric acid, proceeding through four-hour reflux conditions to achieve optimal yields.

The biological significance of pyrrolo[2,3-b]pyridine compounds has emerged as a driving force in contemporary research efforts. Structure-activity relationship studies have demonstrated the importance of specific substitution patterns for biological activity, particularly in the context of phosphodiesterase inhibition. The pyrrolo[2,3-b]pyridine scaffold has proven particularly valuable as a replacement for traditional heterocyclic systems in medicinal chemistry applications.

Research investigations into this compound specifically have focused on its role as a synthetic intermediate and its potential biological activities. The presence of both electron-withdrawing nitro and electron-donating methyl substituents creates a unique electronic environment that influences both chemical reactivity and biological interactions. Contemporary studies continue to explore the synthetic utility of this compound in the preparation of more complex heterocyclic systems and biologically active molecules.

The methodological development of pyrrolopyridine synthesis has been significantly influenced by the need for efficient access to diverse substitution patterns. Fischer cyclization approaches using polyphosphoric acid have proven particularly valuable for constructing substituted pyrrolo[2,3-b]pyridine frameworks. These methods enable the preparation of previously difficult-to-access heterocycles containing specific substitution patterns, including halogen substituents that serve as versatile synthetic handles for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1407317 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1511867-22-3

Properties

IUPAC Name

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIWXSVJMQWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Halogenation of Pyrrolo[2,3-b]pyridine Derivatives

The foundational step in synthesizing 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves nitration of the pyrrolo[2,3-b]pyridine core. According to research, nitration predominantly occurs at the 5-position due to the electron density distribution, with the nitro group being slightly twisted out of the plane of the heterocyclic system, which influences subsequent reactivity.

Key Reaction:

  • Nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at position 5.

Formylation Techniques

Formylation of pyrrolo[2,3-b]pyridine derivatives is crucial for subsequent functionalization. The Duff reaction is frequently employed, which involves the use of hexamine and formic acid to introduce a formyl group at the 3-position, providing a versatile intermediate for further modifications.

Research Findings:

  • The Duff reaction efficiently yields 3-formyl derivatives, which are pivotal for subsequent cross-coupling reactions.
  • The formyl group at position 3 facilitates subsequent Suzuki coupling to introduce various aryl groups.

Methylation Strategies

Methylation at the nitrogen atom (N-1) of pyrrolo[2,3-b]pyridine is achieved using methyl iodide (MeI) in the presence of sodium hydride (NaH). This step is essential for obtaining the methyl-substituted derivatives, such as this compound.

Reaction Conditions:

  • NaH as a base in anhydrous solvents like DMF or THF.
  • Methyl iodide as the methyl source, typically under inert atmosphere to prevent side reactions.

Cross-Coupling Reactions

Suzuki-Miyaura coupling is the predominant method for attaching aryl groups at the 3- or 5-positions of the pyrrolo[2,3-b]pyridine core. This reaction involves palladium catalysis and boronic acids or esters, providing high regioselectivity and functional group tolerance.

Typical Procedure:

  • Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.
  • Aqueous or alcoholic solvents with base such as potassium carbonate.
  • Reaction conditions generally at reflux temperatures.

Halogenation and Subsequent Functionalization

Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS), enabling further cross-coupling reactions to diversify the heterocyclic scaffold. Halogenation is regioselective, favoring positions activated by electron-donating groups.

Application:

  • Iodinated intermediates serve as versatile substrates for subsequent Suzuki couplings to introduce various substituents.

Reduction and Final Functionalization

The nitro group introduced at position 5 can be reduced to an amino group via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This reduction is often followed by acylation or other derivatization to generate target compounds.

Summary of Key Steps:

Step Reaction Reagents Conditions Purpose
Nitration Aromatic nitration HNO₃ / H₂SO₄ Cold temperature Introduce nitro group at position 5
Formylation Duff reaction Hexamine, formic acid Reflux Add formyl group at position 3
Methylation Alkylation NaH, MeI Inert atmosphere, room temp Methylate N-1
Halogenation Iodination NIS Reflux Introduce iodine at position 3
Cross-coupling Suzuki reaction Boronic acid, Pd catalyst Reflux Attach aryl groups
Reduction Catalytic hydrogenation H₂, Pd/C Room temp, pressure Reduce nitro to amino

Notes on Synthesis Optimization and Challenges

  • Selectivity: Achieving regioselectivity during nitration and halogenation is critical; reaction conditions such as temperature and reagent equivalents are optimized to favor substitution at desired positions.
  • Yield: Multi-step syntheses often require purification after each step, with yields optimized through solvent choice and reaction time.
  • Functional Group Compatibility: The sequence of reactions is designed to minimize interference between functional groups, with protective groups (e.g., tosyl, benzyl) employed as needed.

Data Summary and Research Findings

Method Key Reactions Advantages Limitations
Nitration Electrophilic aromatic substitution High regioselectivity Over-nitration risk
Duff formylation Nucleophilic aromatic substitution Good yield of formyl intermediates Requires careful control of conditions
Methylation Alkylation with MeI Simple, efficient Possible over-alkylation
Suzuki coupling Palladium-catalyzed cross-coupling High regioselectivity Catalyst cost
Halogenation NIS iodination Facilitates further modifications Over-halogenation risk

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in suitable solvents.

Major Products Formed

    Reduction: The major product formed is 4-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be obtained.

Scientific Research Applications

Cancer Therapy

One of the primary areas of research for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in numerous cancers, making FGFRs attractive targets for cancer therapy. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong binding affinity (e.g., compound 4h showed IC50 values of 7 nM for FGFR1) .

In vitro studies have demonstrated that these compounds can inhibit proliferation and induce apoptosis in breast cancer cell lines (4T1 cells), as well as significantly reduce cell migration and invasion . This suggests a promising application in developing targeted cancer therapies.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. Some compounds have shown effectiveness against Mycobacterium tuberculosis, with specific derivatives demonstrating minimum inhibitory concentrations (MICs) lower than 25 µM . This activity is crucial in the context of increasing antibiotic resistance and the need for new anti-tuberculosis agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Certain derivatives have been synthesized and tested as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. For example, specific compounds exhibited IC50 values as low as 3 nM for MMP-2, indicating strong anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications at various positions on the pyrrolopyridine scaffold can significantly impact biological activity. For instance:

  • Substituents at Position 5 : The introduction of electron-withdrawing groups has been shown to enhance FGFR inhibitory activity.
  • Alkyl Groups : The presence of methyl or other alkyl groups at specific positions can improve solubility and bioavailability.

Case Study 1: FGFR Inhibition in Breast Cancer

A study conducted by Su et al. reported on a series of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Compound 4h was highlighted for its potent inhibitory activity against FGFRs and demonstrated significant effects on breast cancer cell lines . This case study underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their ability to inhibit the InhA enzyme critical to mycolic acid synthesis, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Key Observations:

  • Nitro Group Position : The 5-nitro group in the target compound and its analogs is critical for electronic modulation. Nitro groups are electron-withdrawing, polarizing the aromatic system and directing electrophilic substitution reactions .
  • Halogen vs. Nitro : Bromo/chloro substituents (e.g., 4-Bromo-5-chloro analog) facilitate Suzuki-Miyaura cross-coupling, whereas nitro groups require reduction for further functionalization .

Stability and Reactivity

  • Nitro Reduction : The 5-nitro group in the target compound can be reduced to an amine (e.g., using Raney Nickel/H₂), enabling subsequent acylation or urea formation .
  • Comparative Reactivity : Halogenated analogs (e.g., 4-Bromo-5-chloro) undergo cross-coupling more readily than nitro-substituted derivatives, which require prior reduction .

Biological Activity

4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine class, characterized by a pyrrole ring fused to a pyridine ring. Its structure can be represented as follows:

C8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2
  • Inhibition of Phosphodiesterases (PDEs) :
    • Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. For instance, a related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating its potential use in treating inflammatory diseases .
  • Modulation of RORγt Activity :
    • The compound has been reported to modulate the activity of retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the regulation of immune responses. This modulation could lead to therapeutic benefits in conditions such as autoimmune disorders and inflammatory diseases by reducing interleukin-17 (IL-17) levels .

Table 1: Summary of Biological Activities

ActivityMechanism/TargetReference
PDE4B InhibitionSelective inhibition
RORγt ModulationReduced IL-17 production
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

  • PDE4B Inhibition :
    • A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their PDE4B inhibitory activity. One compound showed an IC50 value of 0.48 μM, indicating strong potency against this target. The selectivity profile against other PDE isoforms was favorable, suggesting potential for development as an anti-inflammatory agent .
  • RORγt Modulation :
    • Research involving this compound derivatives demonstrated their ability to significantly reduce IL-17 production in vitro. This finding is particularly relevant for therapeutic strategies targeting autoimmune diseases where IL-17 plays a pivotal role .
  • Antioxidant and Anti-inflammatory Properties :
    • Additional studies have indicated that related compounds exhibit antioxidant properties alongside their anti-inflammatory effects. These compounds were tested in microglial cells and showed significant inhibition of pro-inflammatory responses induced by lipopolysaccharides (LPS), further supporting their therapeutic potential in neuroinflammatory conditions .

Q & A

Q. Q1. What are the common synthetic routes for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Formation : Cyclization of substituted pyridine precursors using hexamine in acetic acid at 120°C (e.g., Scheme 2 in ).
    • Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
    • Methylation : Use NaH or K₂CO₃ with methyl iodide in THF/DMF for regioselective alkylation .
  • Optimization :
    • Monitor reaction progress via TLC/HPLC.
    • Adjust stoichiometry (e.g., 1.2 eq. nitrating agent) and reaction time (2–4 hrs) to maximize yield (typically 60–75%) .

Q. Q2. How is the purity and structure of this compound validated in experimental settings?

Methodological Answer:

  • Purity Assessment :
    • HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
    • Melting point analysis (e.g., 180–185°C) for batch consistency.
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (pyridine-H), δ 2.5 (CH₃), δ 10.2 (NH, broad) .
    • X-ray Crystallography : Use SHELX suite for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. Q3. What strategies are employed to analyze structure-activity relationships (SAR) for pyrrolo[2,3-b]pyridine derivatives in kinase inhibition?

Methodological Answer:

  • SAR Workflow :
    • Substituent Variation : Synthesize analogs with modifications at positions 3, 4, and 5 (e.g., halogen, aryl, or alkyl groups) .
    • Biological Assays : Test inhibition against target kinases (e.g., BTK, JAK3) using enzymatic IC₅₀ measurements (e.g., ADP-Glo™ assay) .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with kinase ATP pockets .
  • Example : Nitro groups at position 5 enhance electron-withdrawing effects, improving binding to hydrophobic kinase pockets .

Q. Q4. How can researchers resolve contradictions in biological activity data for nitro-substituted pyrrolo[2,3-b]pyridines?

Methodological Answer:

  • Root Cause Analysis :
    • Purity Discrepancies : Re-evaluate HPLC methods; impurities >2% can skew IC₅₀ values .
    • Assay Variability : Standardize cell-based assays (e.g., RIN5F cells for insulinotropic activity) with positive controls .
    • Solubility Issues : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Case Study : Inconsistent JAK3 inhibition data were traced to differences in protein expression systems (baculovirus vs. mammalian) .

Q. Q5. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-3 position) .
    • Calculate Fukui indices (ƒ⁻) to predict sites for nucleophilic attack .
  • Case Example : Nitro groups at C-5 increase electrophilicity at C-3, enabling Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

Experimental Design & Data Analysis

Q. Q6. How should researchers design experiments to study the stability of this compound under physiological conditions?

Methodological Answer:

  • Stability Protocol :
    • Buffer Solutions : Incubate compound (1 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
    • Time Points : Sample at 0, 6, 12, 24 hrs; analyze via LC-MS for degradation products.
    • Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photodegradation .
  • Data Interpretation :
    • Half-life (t₁/₂) <6 hrs in PBS suggests need for prodrug strategies .

Q. Q7. What analytical techniques are critical for characterizing intermediates in multi-step syntheses of pyrrolo[2,3-b]pyridines?

Methodological Answer:

  • Technique Suite :
    • IR Spectroscopy : Confirm functional groups (e.g., NO₂ stretch at 1520 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ = 208.0625 for C₈H₇N₃O₂) .
    • X-ray Diffraction : Resolve regiochemistry ambiguities (e.g., nitro vs. methyl group positioning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.